molecular formula C11H23NO3 B6340651 tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate CAS No. 1221341-25-8

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate

Cat. No. B6340651
CAS RN: 1221341-25-8
M. Wt: 217.31 g/mol
InChI Key: ONKOOACPPITSHE-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate (TBMP) is an organic compound that is used in a variety of scientific research applications. TBMP has a wide range of biochemical and physiological effects and is useful for laboratory experiments. TBMP is a colorless, odorless, and non-volatile compound with a molecular weight of 267.37 g/mol. TBMP is an ester of tert-butyl alcohol and 3-[(1-methoxypropan-2-yl)amino]propanoic acid.

Scientific Research Applications

Synthesis of β-Amino Acid Derivatives

This compound is utilized in the synthesis of β-amino acid derivatives, which are valuable building blocks in the production of various peptides and pharmaceuticals. The tert-butyl group serves as a protecting group that can be easily removed after the synthesis is complete .

Intermediate for Pharmacologically Active Molecules

Due to its amino functionality, tert-Butyl 3-aminopropanoate acts as an intermediate in the synthesis of pharmacologically active molecules. It’s particularly useful in creating compounds with potential anti-inflammatory and analgesic properties .

Material Science Research

In material science, this compound can be used to modify the surface properties of polymers, potentially improving their biocompatibility or altering their physical characteristics for specific applications .

Catalysis

The tert-butyl group in this compound can act as a steric hindrance in catalytic reactions, making it a candidate for research in selective catalysis processes .

Organic Synthesis Methodology

Researchers may employ tert-Butyl 3-aminopropanoate in developing new methodologies for organic synthesis, exploring its reactivity and transformation into other valuable chemical entities .

Development of Natural Product Analogues

This compound can serve as a starting material for the synthesis of analogues of natural products, such as jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines .

Chemical Education

Due to its straightforward structure and reactivity, tert-Butyl 3-aminopropanoate can be used in educational settings to demonstrate principles of organic chemistry and synthesis .

Pharmaceutical Development

Lastly, the compound’s unique structural features make it a promising candidate for the development of new pharmaceuticals, particularly in the exploration of novel drug delivery systems .

properties

IUPAC Name

tert-butyl 3-(1-methoxypropan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-9(8-14-5)12-7-6-10(13)15-11(2,3)4/h9,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKOOACPPITSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate

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